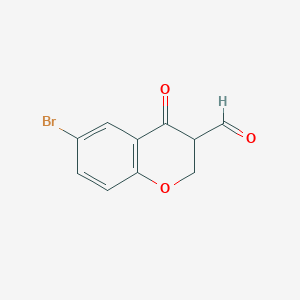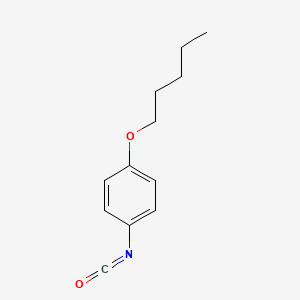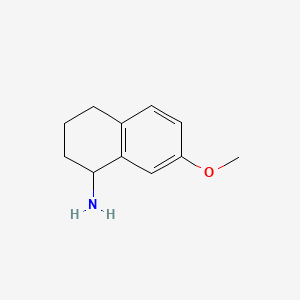
テトラヒドロ-2H-ピラン-4-イル 4-メチルベンゼンスルホネート
概要
説明
Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate is an organic compound with the molecular formula C13H18O4S. It is commonly used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and fine chemicals .
科学的研究の応用
Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate has several applications in scientific research:
作用機序
Target of Action
Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate, also known as Tetrahydro-2H-pyran-4-yl p-tosylate, is a chemical compound used in the field of organic synthesis .
Mode of Action
It is known to be used as a reagent in organic synthesis , suggesting that it may interact with other compounds to facilitate chemical reactions.
Biochemical Pathways
As a reagent in organic synthesis , it likely participates in various chemical reactions, potentially affecting multiple pathways depending on the context of its use.
Pharmacokinetics
As a compound used in organic synthesis , its bioavailability would likely depend on the specific conditions of the reaction it is used in.
Result of Action
As a reagent in organic synthesis , its effects would likely be dependent on the specific reactions it is used in.
Action Environment
The action, efficacy, and stability of Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate can be influenced by various environmental factors. These may include the conditions of the reaction it is used in, such as temperature, pH, and the presence of other compounds .
生化学分析
Biochemical Properties
Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been used as a reagent in the identification and optimization of pteridinone Toll-like receptor 7 agonists, which are crucial for the oral treatment of viral hepatitis . The compound’s interactions with these biomolecules are primarily based on its ability to form stable complexes, thereby influencing the biochemical pathways involved.
Cellular Effects
Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptosis in cancer cells, thereby inhibiting tumor growth . This effect is achieved through the compound’s ability to interfere with specific signaling pathways that regulate cell survival and proliferation.
Molecular Mechanism
The molecular mechanism of Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound acts as a CB2 cannabinoid receptor agonist, which plays a role in modulating immune responses and inflammation . Additionally, it can inhibit certain enzymes, thereby altering the biochemical pathways and cellular processes in which these enzymes are involved.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under normal storage conditions, but its activity may decrease over extended periods . Long-term exposure to the compound in in vitro or in vivo studies has demonstrated sustained effects on cellular processes, including prolonged inhibition of tumor growth .
Dosage Effects in Animal Models
The effects of Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as the inhibition of tumor growth and modulation of immune responses . At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal physiological functions. These threshold effects highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing potential side effects.
Metabolic Pathways
Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active or inactive forms. The compound’s effects on metabolic flux and metabolite levels are significant, as they influence the overall biochemical processes within cells . Understanding these metabolic pathways is essential for optimizing the compound’s use in therapeutic applications.
Transport and Distribution
The transport and distribution of Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate within cells and tissues are critical for its activity and function. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes and its localization within different cellular compartments . These interactions determine the compound’s bioavailability and its ability to exert its effects on target cells and tissues.
Subcellular Localization
The subcellular localization of Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate is essential for its activity and function. The compound is directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . Its localization within these subcellular structures influences its interactions with biomolecules and its ability to modulate cellular processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate typically involves the reaction of tetrahydro-2H-pyran-4-ol with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, solvent, and reagent concentrations, to optimize yield and minimize impurities .
化学反応の分析
Types of Reactions
Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form tetrahydro-2H-pyran-4-yl alcohol derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.
Major Products
Substitution Reactions: The major products are tetrahydro-2H-pyran-4-yl derivatives with various functional groups replacing the sulfonate group.
Reduction Reactions: The primary product is tetrahydro-2H-pyran-4-yl alcohol.
類似化合物との比較
Similar Compounds
- Tetrahydro-2H-pyran-4-yl methanesulfonate
- Tetrahydro-2H-pyran-4-yl trifluoromethanesulfonate
- Tetrahydro-2H-pyran-4-yl p-toluenesulfonate
Uniqueness
Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate is unique due to its specific reactivity and stability. The presence of the 4-methylbenzenesulfonate group provides distinct chemical properties, making it suitable for specific synthetic applications where other sulfonate esters may not be as effective .
特性
IUPAC Name |
oxan-4-yl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4S/c1-10-2-4-12(5-3-10)17(13,14)16-11-6-8-15-9-7-11/h2-5,11H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEERHWXRRLRIQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60553365 | |
| Record name | Oxan-4-yl 4-methylbenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60553365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97986-34-0 | |
| Record name | Oxan-4-yl 4-methylbenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60553365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
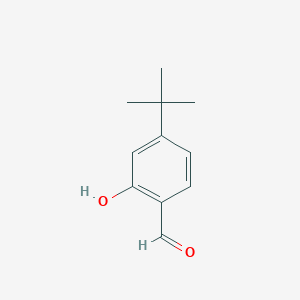
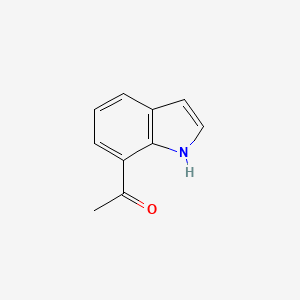
![(R)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione](/img/structure/B1315706.png)
